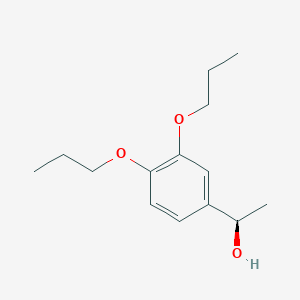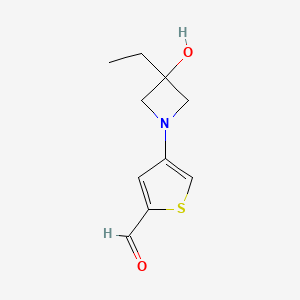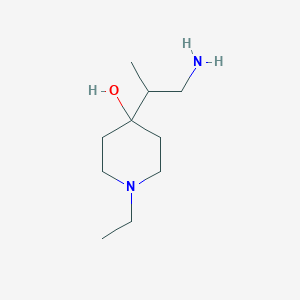
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine is an organic compound that features a fluorophenyl group and a pyridinyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-pyridinecarboxaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a suitable base.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of organic electronic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and pyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may influence various signaling pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-(pyridin-2-yl)propan-1-amine
- 3-(4-Bromophenyl)-2-(pyridin-2-yl)propan-1-amine
- 3-(4-Methylphenyl)-2-(pyridin-2-yl)propan-1-amine
Uniqueness
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15FN2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C14H15FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-8,12H,9-10,16H2 |
InChI Key |
OQPDGFPAIVNFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CC2=CC=C(C=C2)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)

![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)


![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)
